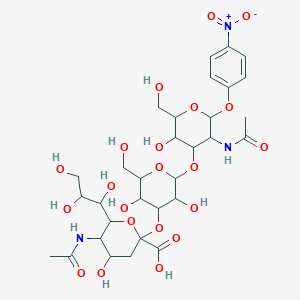![molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5](/img/structure/B3027773.png)
7-Chloroimidazo[1,2-b]pyridazine
Descripción general
Descripción
7-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H4ClN3. It is part of the imidazopyridazine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research . This compound features a fused bicyclic structure, which includes both an imidazole and a pyridazine ring, making it a valuable scaffold for drug development and other scientific research.
Mecanismo De Acción
Target of Action
The primary target of 7-Chloroimidazo[1,2-b]pyridazine is the Dual-specificity tyrosine-regulated kinase (DYRK) . DYRKs are a group of protein kinases that modify other proteins by chemically adding phosphate groups to them. They play a crucial role in cell differentiation, proliferation, and survival .
Mode of Action
This compound acts as an inhibitor of DYRK kinases . It binds to the active site of the enzyme, preventing it from adding phosphate groups to its target proteins. This inhibition disrupts the normal function of DYRK, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK kinases by this compound affects several biochemical pathways. These include pathways involved in cell differentiation and proliferation. The exact downstream effects depend on the specific type of DYRK kinase being inhibited and the cellular context .
Pharmacokinetics
N-heterocycles, the class of compounds to which this compound belongs, are known for their potential new physicochemical and medicinal properties and favorable pharmacokinetics
Result of Action
The result of this compound’s action is the disruption of DYRK kinase activity. This can lead to changes in cell differentiation, proliferation, and survival . The exact molecular and cellular effects depend on the specific type of DYRK kinase being inhibited and the cellular context.
Action Environment
The action of this compound can be influenced by various environmental factors. These include the concentration of the compound, the presence of other molecules that can interact with it, and the specific cellular environment. For instance, the compound should be stored in a dry room temperature environment for stability
Análisis Bioquímico
Biochemical Properties
7-Chloroimidazo[1,2-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cellular processes and has potential therapeutic implications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival . By inhibiting specific kinases within this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the inhibition of kinases can prevent the phosphorylation of transcription factors . Additionally, the compound can interact with DNA and RNA, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit target enzymes without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects. Additionally, this compound can influence metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions include various substituted imidazopyridazines, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
7-Chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and used in the development of drugs for multidrug-resistant tuberculosis.
Pyrazolo[1,5-a]pyrimidine: Another fused bicyclic N-heterocycle with applications in medicinal chemistry.
Uniqueness: 7-Chloroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for drug development and other applications .
Propiedades
IUPAC Name |
7-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAFSOTMLXPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737870 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383481-11-5 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3027698.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)






![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

